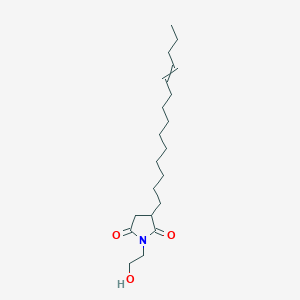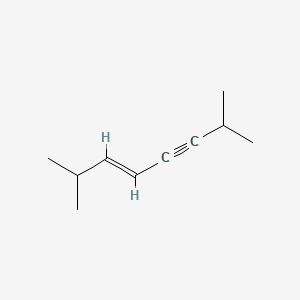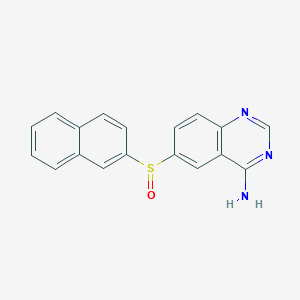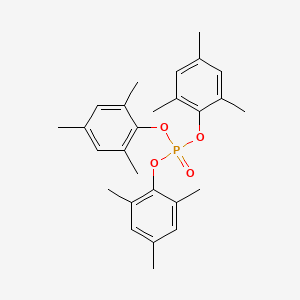
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by a pyrrolidinedione core with hydroxyethyl and tetradecenyl substituents, making it a valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- typically involves multi-step organic reactions. One common method includes the reaction of succinimide with ethylene oxide to introduce the hydroxyethyl group. The tetradecenyl group can be introduced through a subsequent alkylation reaction using tetradecenyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrrolidinedione core can be reduced to form pyrrolidine derivatives.
Substitution: The tetradecenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidinedione derivatives.
Applications De Recherche Scientifique
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the tetradecenyl group can interact with hydrophobic regions. These interactions can modulate enzyme activity and protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-: Lacks the tetradecenyl group, making it less hydrophobic.
2,5-Pyrrolidinedione, 1-(2-acetyloxyethyl)-: Contains an acetyloxyethyl group instead of hydroxyethyl, altering its reactivity.
Uniqueness
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- is unique due to its combination of hydrophilic and hydrophobic groups, allowing it to interact with a wide range of biological targets and making it versatile in various applications .
Propriétés
Numéro CAS |
56418-17-8 |
|---|---|
Formule moléculaire |
C20H35NO3 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-3-tetradec-10-enylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-17-19(23)21(15-16-22)20(18)24/h4-5,18,22H,2-3,6-17H2,1H3 |
Clé InChI |
HKHVYVHBFIZLGP-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCCCCCCCCCC1CC(=O)N(C1=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)












